3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Overview
Description
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is also known by other names such as 3-ethyl-7-hydroxy-4,8-dimethyl-coumarin and 3-ethyl-7-hydroxy-4,8-dimethyl-2-chromenone . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a catalyst such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In terms of its antimicrobial properties, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds such as:
Coumarin: While both compounds belong to the chromen-2-one class, this compound has additional ethyl and methyl groups that enhance its biological activity.
4-Hydroxycoumarin: This compound is structurally similar but lacks the ethyl and additional methyl groups, resulting in different biological properties.
The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, exhibits a range of biological activities that have garnered significant research interest. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.
Overview of Coumarins
Coumarins are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific structure of this compound contributes to its unique biological profile.
The biological effects of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as:
- Protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.
- Acetylcholinesterase (AChE), relevant in neurodegenerative diseases.
- Monoamine oxidase (MAO), implicated in mood regulation and neuroprotection.
- Antioxidant Activity : The hydroxyl group at the 7-position plays a crucial role in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The compound's biochemical properties include:
- Solubility : Soluble in organic solvents, which aids in its bioavailability.
- Stability : Relatively stable under standard laboratory conditions but may degrade over prolonged exposure to light or heat.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:
Microorganism | Activity |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Anticancer Properties
In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. For instance:
- Breast Cancer Cells (MCF-7) : IC50 values indicate significant cytotoxicity.
- Liver Cancer Cells (HepG2) : Exhibits potent anti-proliferative effects.
Neuroprotective Effects
The inhibition of AChE suggests potential use in treating neurodegenerative disorders like Alzheimer's disease. Studies have reported improved cognitive function in animal models treated with this compound.
Case Studies and Research Findings
- Study on Antioxidant Activity : A recent study demonstrated that this compound significantly reduced oxidative stress markers in rat liver models.
- Anticancer Efficacy : In a controlled trial involving human cancer cell lines, the compound exhibited an IC50 value of 15 µM against colorectal cancer cells, showcasing its potential as a therapeutic agent .
- Neuroprotective Study : Research indicated that treatment with this compound improved memory retention and reduced neuroinflammation in rodent models subjected to oxidative stress .
Properties
IUPAC Name |
3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXXGLPSRSIGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419880 | |
Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31575-15-2 | |
Record name | 3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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